![molecular formula C19H21NO3 B2501899 Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1426314-56-8](/img/structure/B2501899.png)
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone” is a chemical compound . It is available for purchase from various chemical suppliers. More detailed information about this compound can be found in the scientific literature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone gave naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate and naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate .Scientific Research Applications
- The compound is synthesized via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This click chemistry approach allows for efficient and regioselective formation of the triazole ring, making it valuable in organic synthesis .
- Researchers have evaluated its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213. Understanding its effectiveness against bacterial strains is crucial for potential therapeutic applications .
- A related compound, 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f][1,10]phenanthroline , has been studied for its photophysical properties. It exhibits high-energy emission, making it interesting for optoelectronic applications .
- Indole derivatives, including naphthalene-based compounds, possess diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Investigating its effects on cellular processes is essential .
- Novel derivatives of 9,10-di(naphthalen-2-yl)anthracene have been designed as blue fluorescent emissive materials. These compounds could find applications in efficient organic light-emitting diodes (OLEDs) .
Organic Synthesis and Click Chemistry
Antibacterial Activity
Photophysical Properties
Biological Potential
Fluorescent Materials for OLEDs
properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecan-4-yl(naphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-6-5-15-3-1-2-4-16(15)13-17)20-9-12-23-19(14-20)7-10-22-11-8-19/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHASZBUZZMBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.